molecular formula C15H17N B1604740 1,1-Diphenylpropan-2-amine CAS No. 3139-55-7

1,1-Diphenylpropan-2-amine

Cat. No.: B1604740
CAS No.: 3139-55-7
M. Wt: 211.3 g/mol
InChI Key: XNKICCFGYSXSAI-UHFFFAOYSA-N
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Description

1,1-Diphenylpropan-2-amine is an organic compound with the molecular formula C15H17N. It is a primary amine where the nitrogen atom is bonded to a carbon atom that is also attached to two phenyl groups. This compound is known for its structural similarity to amphetamines and has been studied for various applications in scientific research.

Scientific Research Applications

1,1-Diphenylpropan-2-amine has been extensively studied for its applications in various fields:

Safety and Hazards

1,1-Diphenylpropan-2-amine may cause respiratory irritation, serious eye irritation, and skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenylacetonitrile in the presence of a base, followed by reduction of the resulting nitrile to the amine. Another method includes the use of transaminases for the direct synthesis of disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity has been reported to be an environmentally and economically attractive method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Mechanism of Action

The mechanism of action of 1,1-Diphenylpropan-2-amine involves its interaction with various molecular targets. It is known to act on the central nervous system by influencing the release and uptake of neurotransmitters such as dopamine and norepinephrine. This interaction is similar to that of amphetamines, which are known to increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal activity .

Comparison with Similar Compounds

1,1-Diphenylpropan-2-amine can be compared with other similar compounds such as:

    1-Phenylpropan-2-amine: A primary amine with a single phenyl group, known for its stimulant properties.

    Amphetamine: A well-known stimulant used in the treatment of ADHD and narcolepsy.

    Methamphetamine: A potent central nervous system stimulant with a high potential for abuse.

Uniqueness: this compound is unique due to its structural configuration, which includes two phenyl groups attached to the same carbon atom. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1,1-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKICCFGYSXSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296918
Record name α-Methyl-β-phenylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-55-7
Record name α-Methyl-β-phenylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3139-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, alpha-methyl-beta-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003139557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Methyl-β-phenylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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